

Navigating the Therapeutic Potential of 5-Chloro-Indole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **5-chloro-2,3-dimethyl-1H-indole**

Cat. No.: **B185697**

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Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, leading to a diverse range of therapeutic activities. While the specific biological profile of **5-chloro-2,3-dimethyl-1H-indole** derivatives is not extensively documented in publicly available literature, a wealth of research on closely related 5-chloro-indole analogues provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide offers an in-depth exploration of the biological activities of various 5-chloro-indole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further research and drug development endeavors.

Anticancer Activity of 5-Chloro-Indole Derivatives

A significant body of research has focused on the antiproliferative and cytotoxic effects of 5-chloro-indole derivatives against various cancer cell lines. These compounds have been shown to target key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin pathway.

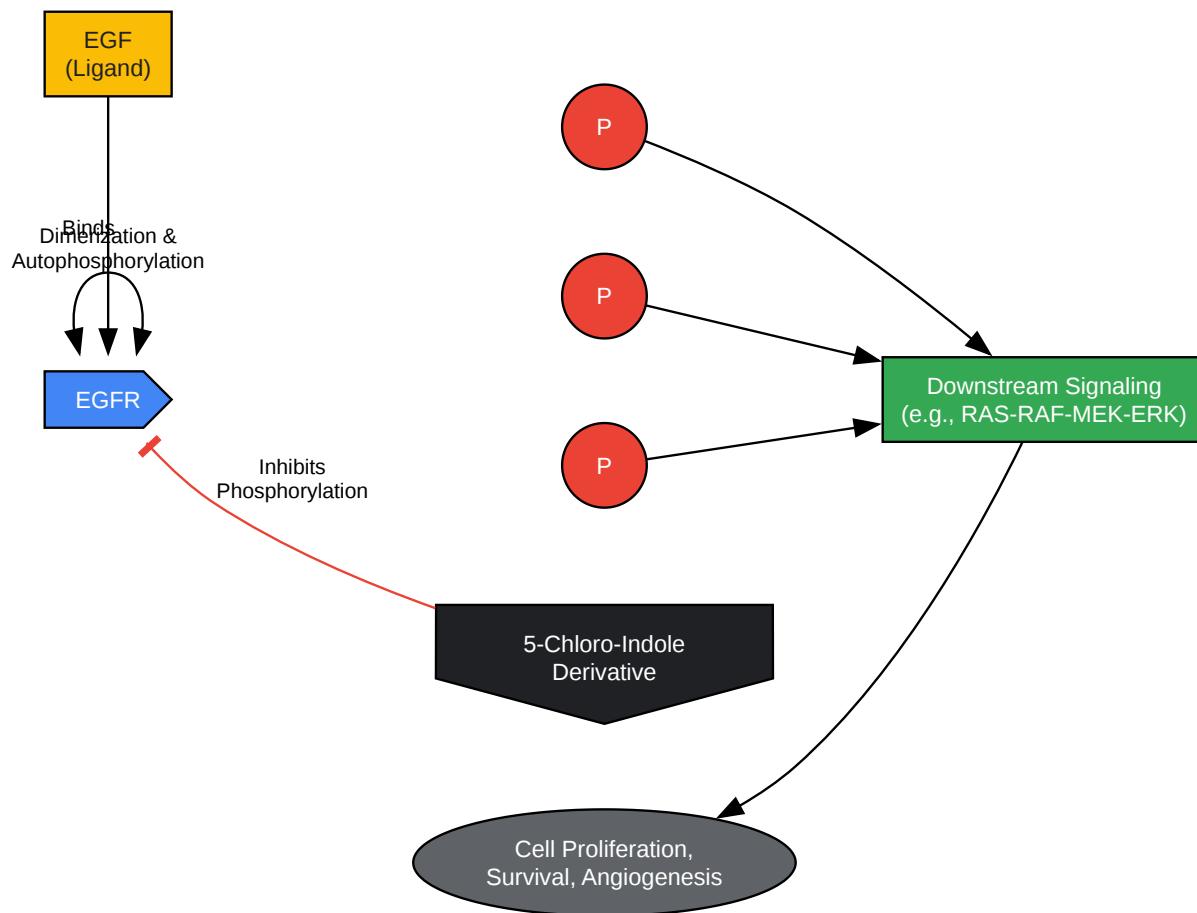
Quantitative Data Summary: Anticancer Activity

Compound Class	Compound/Derivative	Target Cell Line(s)	Activity Metric	Value	Reference(s)
Indole-2-carboxamides	5f (R = p-2-methylpyrrolidin-1-yl)	Various cancer cell lines	GI50	29 nM	[1]
5g (R = p-4-morpholin-1-yl)	Various cancer cell lines	GI50	31 nM	[1]	
5d (R = p-N,N-dimethyl amino)	Various cancer cell lines	GI50	36 nM	[1]	
5f	EGFRT790M	IC50	9.5 ± 2 nM	[1][2]	
5g	EGFRT790M	IC50	11.9 ± 3 nM	[1][2]	
5d, 5f, 5g	EGFRWT	IC50	68-85 nM	[1][2]	
Indole-2-carboxylates	3e (R = m-piperidin-1-yl)	EGFR	IC50	68 nM	[3]
3e	BRAFV600E	IC50	Potent activity	[3]	
Indole-2,3-dione 3-thiosemicarbazones	3a (methyl substituted), 3c (allyl substituted)	S. aureus, C. albicans	Antimicrobial Activity	Active	[4]
DVL1 Inhibitor	(S)-1	DVL1	EC50	0.49 ± 0.11 μM	[5][6]
(S)-1	HCT116 (colon cancer)	EC50	7.1 ± 0.6 μM	[5][6]	
Racemic 1	DVL1	EC50	0.74 ± 0.08 μM	[5][6]	

Racemic 1	WNT pathway	EC50	3.46 ± 0.07 μ M	[5][6]
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Key Signaling Pathway in Cancer: EGFR Inhibition

Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the general mechanism of action.



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EGFR Signaling Inhibition by 5-Chloro-Indole Derivatives.

Experimental Protocols: Anticancer Activity Assessment

In Vitro Antiproliferative Assay (GI50)

- Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Cell viability is determined using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

EGFR Kinase Inhibitory Assay (IC50)

- Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) format.
- Reaction Mixture: The reaction mixture typically contains recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
- Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time to allow for phosphorylation.
- Detection: A labeled antibody that specifically recognizes the phosphorylated substrate is added. The signal generated is proportional to the extent of phosphorylation.

- Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity of 5-Chloro-Indole Derivatives

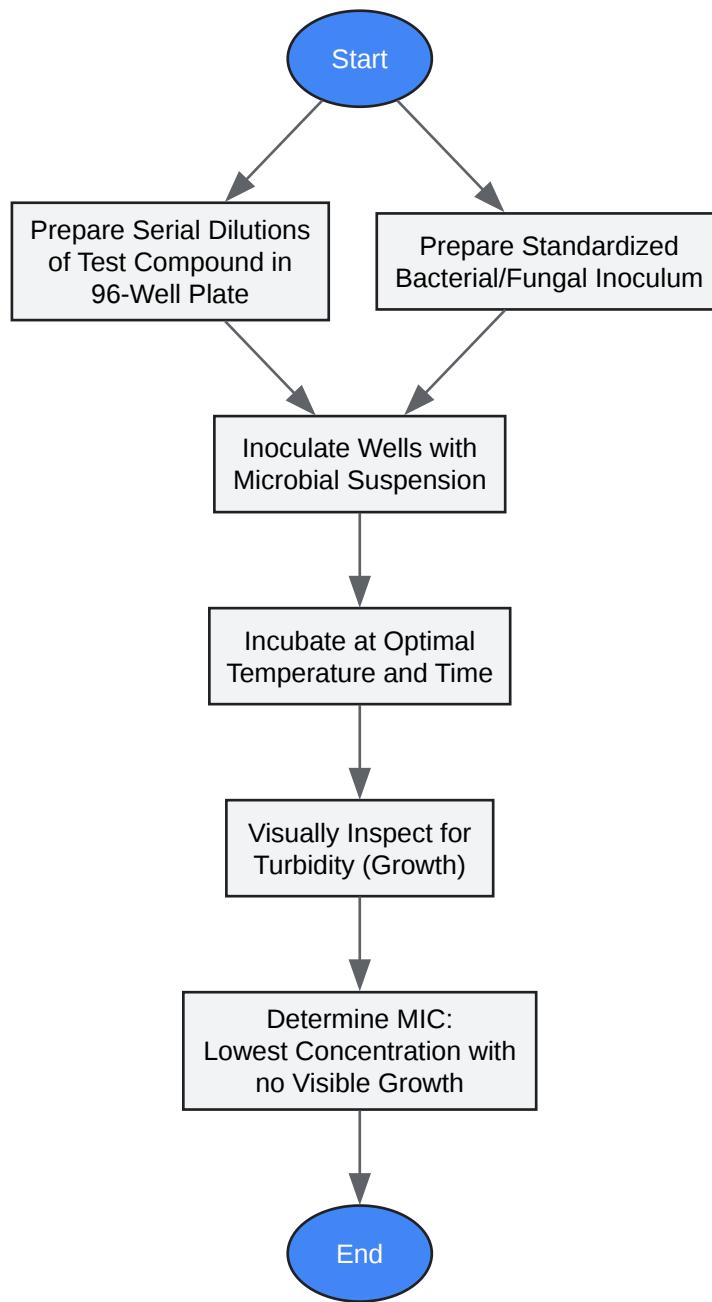
Several 5-chloro-indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data Summary: Antimicrobial Activity

Compound Class	Compound/Derivative	Target Microorganism(s)	Activity Metric	Value (µg/mL)	Reference(s)
Chloroindoles	4-chloroindole	S. aureus, A. baumannii, C. albicans	MIC	50	[7]
5-chloroindole	S. aureus, C. albicans	MIC	100	[7]	
5-chloroindole	A. baumannii	MIC	50	[7]	
5-chloro-2-methyl indole	S. aureus, A. baumannii, C. albicans	MIC	100	[7]	
4-chloroindole, 5-chloroindole, 5-chloro-2-methyl indole	Uropathogenic E. coli	MIC	75	[7]	
Indole-thiadiazole	2c	MRSA	MIC	More effective than ciprofloxacin	[8][9]
2c	B. subtilis	MIC	3.125	[8]	
Indole-triazole	3d	MRSA	MIC	More effective than ciprofloxacin	[8][9]
3c	B. subtilis	MIC	3.125	[8]	

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.



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Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

- **Compound Preparation:** A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared from a fresh culture, and its density is adjusted to a specific concentration (e.g., 5×10^5 CFU/mL).
- **Inoculation:** Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Activity of 5-Chloro-Indole Derivatives

Certain 5-chloro-indole derivatives have been investigated for their potential to mitigate inflammatory responses.

Quantitative Data Summary: Anti-inflammatory Activity

Compound Class	Compound/ Derivative	Animal Model	Assay	Result	Reference(s)
2-Oxo-2,3-dihydroindole-1-carboxamide s	II10, II11, II15	Xylene-induced mice ear swelling	Anti-inflammatory activity	Marked activity	
II10, II11	Carrageenan-induced rat paw edema	Anti-inflammatory activity	Significant activity, comparable to diclofenac sodium and tenidap sodium (P>0.05)		
II11	-	Gastrointestinal side effect	Less than diclofenac sodium (P<0.05) and tenidap sodium (P<0.01)		

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Rat Paw Edema Model

- Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
- Compound Administration: The test compound, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
- Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to

induce localized inflammation and edema.

- Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

The 5-chloro-indole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. While specific data on **5-chloro-2,3-dimethyl-1H-indole** derivatives remains limited, the extensive research on related analogues provides a strong foundation and rationale for the synthesis and biological evaluation of this particular subclass. The detailed experimental protocols and pathway visualizations included herein are intended to facilitate further investigation into the therapeutic utility of these compelling molecules. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these compounds to optimize their efficacy and safety profiles for potential clinical applications.

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